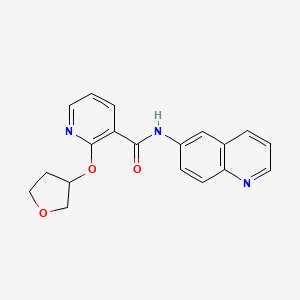
N-(quinolin-6-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(quinolin-6-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide, commonly known as QF-3, is a novel small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. QF-3 is a potent inhibitor of several enzymes, including poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair, and sirtuin 2 (SIRT2), which is involved in cellular metabolism and aging.
Wirkmechanismus
QF-3 is a potent inhibitor of N-(quinolin-6-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide and SIRT2, which are involved in several cellular processes. This compound is involved in DNA repair, and inhibition of this compound leads to the accumulation of DNA damage, ultimately resulting in cell death. SIRT2 is involved in cellular metabolism and aging, and inhibition of SIRT2 has been linked to several disease states, including cancer and neurodegenerative diseases. QF-3 has been shown to inhibit both this compound and SIRT2, making it a promising therapeutic agent for several diseases.
Biochemical and Physiological Effects:
QF-3 has been shown to have several biochemical and physiological effects, including the inhibition of this compound and SIRT2, which are involved in DNA repair and cellular metabolism, respectively. QF-3 has also been shown to induce cell death in cancer cells and protect against neurodegeneration in preclinical studies. QF-3 has also been shown to improve glucose metabolism and reduce inflammation in animal models of metabolic disorders.
Vorteile Und Einschränkungen Für Laborexperimente
QF-3 has several advantages for lab experiments, including its potency and specificity for N-(quinolin-6-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide and SIRT2. QF-3 has also been shown to have a favorable pharmacokinetic profile, making it a promising therapeutic agent for several diseases. However, QF-3 has some limitations for lab experiments, including its complex synthesis method and limited availability.
Zukünftige Richtungen
There are several future directions for research on QF-3, including the development of more efficient synthesis methods, the evaluation of its safety and efficacy in clinical trials, and the identification of its molecular targets and downstream effects. QF-3 has also shown promising results in combination with other therapeutic agents, and further studies are needed to optimize its use in combination therapy. Additionally, QF-3 has potential applications in several other diseases, including autoimmune disorders and infectious diseases, and further studies are needed to explore its therapeutic potential in these areas.
Synthesemethoden
The synthesis of QF-3 involves several steps, including the synthesis of the quinoline and tetrahydrofuran moieties, followed by their coupling to form the final product. The synthesis of QF-3 is a complex process that requires expertise in organic chemistry and access to specialized equipment. Several research groups have successfully synthesized QF-3 using different methods, and the most common approach involves the use of palladium-catalyzed cross-coupling reactions.
Wissenschaftliche Forschungsanwendungen
QF-3 has been extensively studied for its potential therapeutic applications in several diseases, including cancer, neurodegenerative diseases, and metabolic disorders. QF-3 has been shown to inhibit N-(quinolin-6-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide and SIRT2, which are involved in DNA repair and cellular metabolism, respectively. Inhibition of these enzymes has been linked to several disease states, and QF-3 has shown promising results in preclinical studies.
Eigenschaften
IUPAC Name |
2-(oxolan-3-yloxy)-N-quinolin-6-ylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c23-18(22-14-5-6-17-13(11-14)3-1-8-20-17)16-4-2-9-21-19(16)25-15-7-10-24-12-15/h1-6,8-9,11,15H,7,10,12H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZIJHODBZLYUQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=C(C=CC=N2)C(=O)NC3=CC4=C(C=C3)N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(5-Ethylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]-1,3-benzothiazol-2-one](/img/structure/B2791490.png)
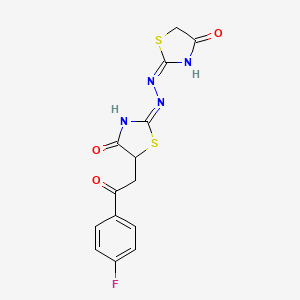
![N-(3,4-dimethoxyphenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2791495.png)
![N-(2-Hydroxy-4-methylsulfanylbutyl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide](/img/structure/B2791496.png)
![N-(3-acetylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2791497.png)
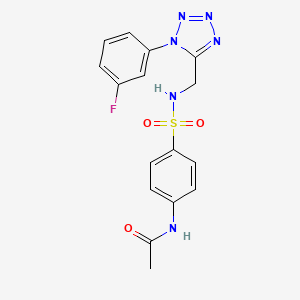
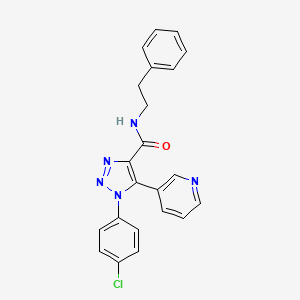

![3-[(5-Fluorosulfonyloxypyridine-3-carbonyl)-methylamino]-1,2-oxazole](/img/structure/B2791504.png)
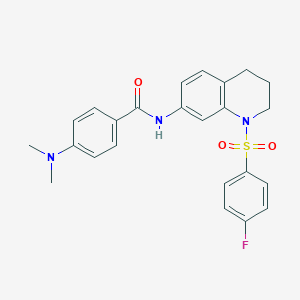
![7-(4-Benzylpiperazin-1-yl)-3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2791509.png)
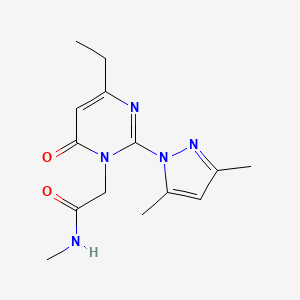
![N-[1-(3,4-Dimethylphenyl)ethyl]-2-[(4-hydroxy-2,2-dimethyl-3,4-dihydrochromen-5-yl)oxy]acetamide](/img/structure/B2791511.png)
